molecular formula C11H9N5O2 B3197443 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole CAS No. 1005588-05-5

2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole

Cat. No. B3197443
CAS RN: 1005588-05-5
M. Wt: 243.22 g/mol
InChI Key: DIRQEWXMQUFGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through several methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole involves the inhibition of certain enzymes and proteins in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation and cancer development. This compound can also inhibit the activity of certain kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound can reduce inflammation in the body by inhibiting the activity of COX-2 and iNOS. It can also inhibit the growth of cancer cells by targeting certain kinases and proteins involved in cell proliferation. Additionally, this compound has been shown to have anti-microbial properties, inhibiting the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole in lab experiments include its potential as a therapeutic agent for various diseases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-microbial properties. However, limitations include the need for further studies to determine its safety and efficacy in humans, as well as the need for more research to understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for research on 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole. Some potential areas of research include:
1. Further studies on its anti-inflammatory properties and potential use as a therapeutic agent for inflammatory diseases.
2. Studies on its potential as an anti-cancer agent and its ability to inhibit the growth of cancer cells.
3. Research on its potential as an anti-microbial agent and its ability to inhibit the growth of certain bacteria and fungi.
4. Studies on its mechanism of action and potential side effects.
5. Further studies on its safety and efficacy in humans.
6. Research on its potential use in combination with other drugs for the treatment of various diseases.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

Scientific Research Applications

This compound has been the focus of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi.

properties

IUPAC Name

2-(1-methyl-4-nitropyrazol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-15-6-9(16(17)18)10(14-15)11-12-7-4-2-3-5-8(7)13-11/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRQEWXMQUFGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.